N-Ethylmaleamic acid

Descripción general

Descripción

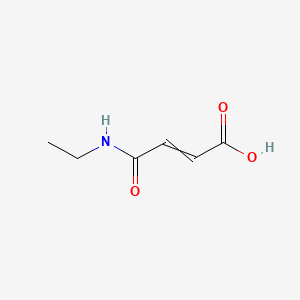

N-Ethylmaleamic acid is an organic compound with the molecular formula C6H9NO3. It is a derivative of maleamic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethylmaleamic acid can be synthesized through the reaction of maleic anhydride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: N-Ethylmaleamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylmaleimide.

Reduction: Reduction reactions can convert it into N-ethylsuccinamic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: N-ethylmaleimide.

Reduction: N-ethylsuccinamic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

N-Ethylmaleamic acid is formed through the hydrolysis of N-ethylmaleimide, which reacts with glutathione in biological systems. The reaction can be summarized as follows:This compound features a maleamic acid structure characterized by both an amide and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 141.15 g/mol.

Biochemical Research Applications

-

Detoxification Studies :

- This compound serves as a stable metabolite in microbial detoxification pathways, particularly in Escherichia coli (E. coli). It is produced during the detoxification of electrophilic compounds like N-ethylmaleimide through glutathione conjugation. This process indicates successful detoxification within microbial cells, allowing them to resist harmful substances .

- A study demonstrated that this compound is not toxic to E. coli cells even at high concentrations, highlighting its role in cellular defense mechanisms against electrophiles .

- Protein Modification :

- Metabolite Monitoring :

Industrial Applications

-

Microbial Processes :

- In industrial microbiology, this compound can be used as a marker for evaluating the efficiency of detoxification pathways in wastewater treatment plants. Its presence indicates the breakdown of toxic compounds by microbial communities, providing insights into the health and functionality of these ecosystems .

- Chemical Synthesis :

Case Study 1: Detoxification Pathways in E. coli

A detailed investigation into the detoxification pathways of E. coli revealed that upon exposure to N-ethylmaleimide, the bacterium rapidly converts it into non-toxic metabolites like this compound through glutathione conjugation. The study utilized LC-MS techniques to quantify metabolite levels, demonstrating that the detoxification process is efficient and indicative of cellular health.

Case Study 2: Monitoring Environmental Toxicity

In a study assessing wastewater treatment efficacy, researchers monitored the levels of this compound as a biomarker for environmental toxicity. The results indicated that higher concentrations of this metabolite correlated with effective detoxification processes by microbial communities present in activated sludge systems.

Mecanismo De Acción

The mechanism of action of N-Ethylmaleamic acid involves its interaction with various molecular targets. It can act as an inhibitor of enzymes by modifying cysteine residues in proteins. This modification can alter the protein’s structure and function, leading to various biological effects. The compound can also participate in signal transduction pathways and affect cellular processes.

Comparación Con Compuestos Similares

- N-Methylmaleamic acid

- N-Propylmaleamic acid

- N-Butylmaleamic acid

Comparison: N-Ethylmaleamic acid is unique due to its specific ethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

N-Ethylmaleamic acid (NEMA) is a derivative of N-Ethylmaleimide (NEM), an organic compound known for its reactivity and biological significance. This article explores the biological activity of NEMA, focusing on its mechanisms, interactions, and implications in various biological systems.

This compound is formed through the hydrolysis of N-Ethylmaleimide, particularly in environments with sufficient water presence, such as biological systems. The hydrolysis process can occur under alkaline conditions, leading to the formation of NEMA and other metabolites. The chemical structure of NEMA includes a carboxylic acid group, which contributes to its biological reactivity.

Biological Activity

1. Interaction with Glutathione:

NEMA is known to interact with glutathione (GSH), a critical antioxidant in cells. Research indicates that NEM, upon reacting with GSH, forms a conjugate that subsequently releases this compound as a stable metabolite. This conversion is significant as it allows Escherichia coli to detoxify NEM effectively while retaining GSH for further detoxification processes .

2. Effects on Cellular Mechanisms:

NEMA has been shown to influence various cellular mechanisms:

- K+ Efflux Activation: In E. coli, NEMA promotes K+ efflux through the activation of glutathione-gated K+ efflux systems (KefB and KefC). This effect highlights its role in ion transport regulation within cells .

- Inhibition of Deubiquitinating Enzymes: Similar to its precursor NEM, NEMA can inhibit deubiquitinating enzymes, impacting protein degradation pathways and cellular signaling .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

-

Detoxification Mechanism:

A study revealed that when E. coli is exposed to NEM, it quickly detoxifies the compound by forming a glutathione adduct, which then hydrolyzes to release NEMA. This process illustrates how bacteria can adapt to potentially harmful compounds by converting them into less toxic forms . -

Impact on Activated Sludge Microorganisms:

In activated sludge systems, exposure to sublethal concentrations of NEM resulted in an increase in extracellular levels of NEMA. This suggests that microbial communities can efficiently process hazardous compounds into stable metabolites like NEMA . -

Kinetic Studies:

Kinetic studies have shown that the hydrolysis of NEM to form NEMA follows first-order kinetics under controlled pH conditions, indicating predictable behavior in biological environments .

Propiedades

Número CAS |

4166-67-0 |

|---|---|

Fórmula molecular |

C6H9NO3 |

Peso molecular |

143.14 g/mol |

Nombre IUPAC |

(Z)-4-(ethylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |

Clave InChI |

HBQGCOWNLUOCBU-ARJAWSKDSA-N |

SMILES |

CCNC(=O)C=CC(=O)O |

SMILES isomérico |

CCNC(=O)/C=C\C(=O)O |

SMILES canónico |

CCNC(=O)C=CC(=O)O |

Key on ui other cas no. |

4166-67-0 |

Pictogramas |

Corrosive |

Sinónimos |

N-ethylmaleamic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.